

Spectroscopic Analysis of p-Toluenesulfonylurea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylphenylsulfonylurea

Cat. No.: B041070

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectroscopic data for p-Toluenesulfonylurea, a key intermediate in the synthesis of various pharmaceuticals. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and Mass spectroscopic analyses of p-Toluenesulfonylurea.

^1H NMR Data (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.15	Singlet	1H	-SO ₂ -NH-CO-
7.75	Doublet	2H	Ar-H (ortho to -SO ₂)
7.35	Doublet	2H	Ar-H (ortho to -CH ₃)
6.50	Singlet (broad)	2H	-CO-NH ₂
2.35	Singlet	3H	-CH ₃

¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
157.5	C=O
143.0	Ar-C-SO ₂
139.5	Ar-C-CH ₃
129.5	Ar-CH (ortho to -CH ₃)
126.0	Ar-CH (ortho to -SO ₂)
21.0	-CH ₃

IR Spectroscopy Data (KBr Pellet)

Frequency (cm ⁻¹)	Intensity	Assignment
3350 - 3150	Strong, Broad	N-H Stretching (Amide and Sulfonamide)
3050	Medium	Aromatic C-H Stretching
1680	Strong	C=O Stretching (Amide I)
1595	Medium	C=C Aromatic Ring Stretching
1340	Strong	Asymmetric SO ₂ Stretching
1160	Strong	Symmetric SO ₂ Stretching

Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
214	40	[M] ⁺ (Molecular Ion)
155	100	[M - NH ₂ CO] ⁺
91	85	[C ₇ H ₇] ⁺ (Tropylium ion)
65	30	[C ₅ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of p-Toluenesulfonylurea was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30° pulse angle and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer with proton decoupling.[1] A 30° pulse angle and a 2-second relaxation delay were used.[2] Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] A small amount of the solid p-Toluenesulfonylurea sample was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹.

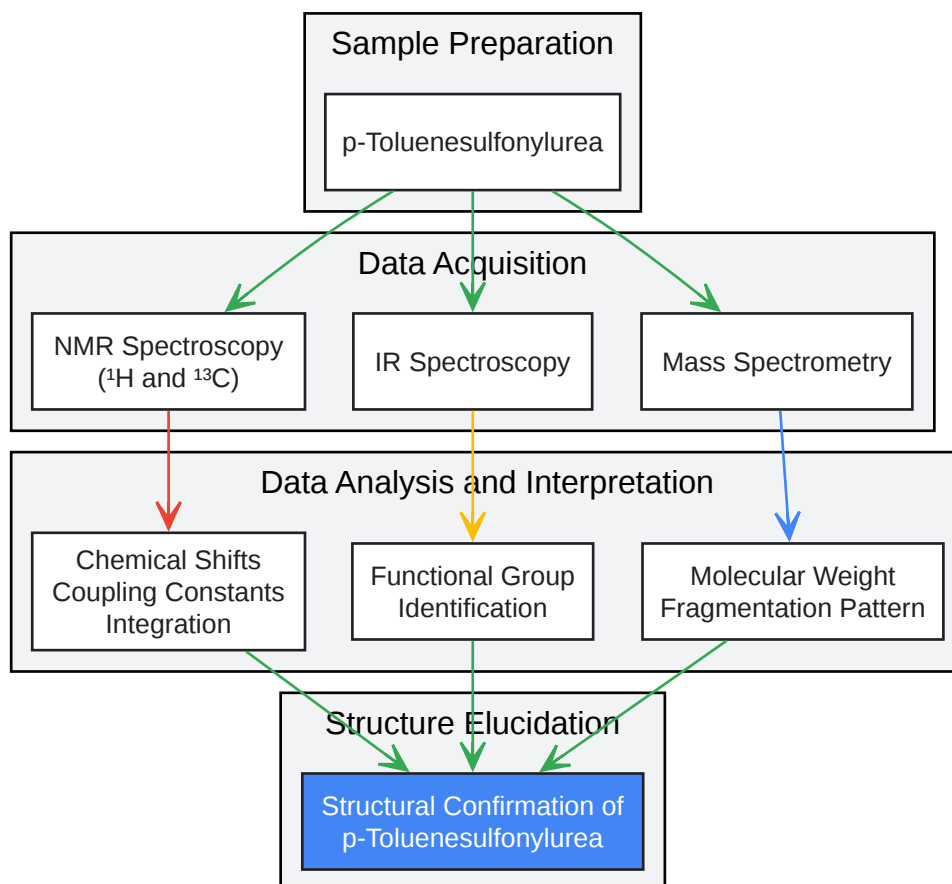
Mass Spectrometry (MS)

Mass spectral data was obtained using an electron ionization (EI) mass spectrometer.[4] A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (70 eV).[5] The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).[5]

Spectroscopic Data Interpretation and Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data of p-Toluenesulfonylurea.

Workflow for Spectroscopic Data Analysis of p-Toluenesulfonylurea



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sc.edu [sc.edu]
- 2. books.rsc.org [books.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of p-Toluenesulfonylurea: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041070#spectroscopic-data-analysis-of-p-toluenesulfonylurea-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com